REACTION_CXSMILES
|
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH2:7]Br)=[CH:5][CH:4]=1)#[N:2].[P:11]([O:18]CC)([O:15][CH2:16][CH3:17])[O:12][CH2:13][CH3:14]>>[CH2:13]([O:12][P:11]([CH2:7][C:6]1[CH:9]=[CH:10][C:3]([C:1]#[N:2])=[CH:4][CH:5]=1)(=[O:18])[O:15][CH2:16][CH3:17])[CH3:14]
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Name
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|
Quantity
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41.8 g
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Type
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reactant
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Smiles
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C(#N)C1=CC=C(CBr)C=C1
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Name
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|
Quantity
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42 mL
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Type
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reactant
|
Smiles
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P(OCC)(OCC)OCC
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Type
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CUSTOM
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Details
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was stirred in a flask
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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equipped with a Dean-Stark trap at 150° C. for 6 h
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Duration
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6 h
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Type
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DISTILLATION
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Details
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the reaction mixture was submitted to distillation in vacuo
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Name
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|
Type
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product
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Smiles
|
C(C)OP(OCC)(=O)CC1=CC=C(C=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.2 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.8% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |